Superior Ortho-Selectivity in C-H Borylation vs. N,N-Diethylbenzamide Directing Groups
The diisopropylamide directing group is critical for achieving high yields in iridium-catalyzed ortho-C-H borylation. In contrast, N,N-diethylbenzamides are reported to be challenging substrates, leading to poor or no conversion under identical catalytic conditions [1]. For example, 2-substituted N,N-diisopropylbenzamides undergo successful ortho-borylation to yield the desired products in 73-82% isolated yield, demonstrating the unique tolerance of this sterically demanding amide [2]. This performance directly contrasts with N,N-diethylbenzamides, which are explicitly noted as 'challenging substrates for the reaction' [1].
| Evidence Dimension | Substrate Tolerance and Reaction Yield |
|---|---|
| Target Compound Data | 82% (2-methyl) and 73% (2-phenyl) isolated yield in ortho-C-H borylation of substituted N,N-diisopropylbenzamides [2] |
| Comparator Or Baseline | N,N-diethylbenzamides: 'challenging substrates' with poor or no conversion under similar Ir-catalyzed conditions [1] |
| Quantified Difference | Successful high-yield conversion vs. reaction failure or low yield |
| Conditions | Ir-catalyzed ortho-C-H borylation using B2pin2 under standard conditions |
Why This Matters
Procuring 4-Bromo-N,N-diisopropylbenzamide is essential for researchers needing a robust, validated substrate for late-stage C-H functionalization, a capability not available with simpler benzamides.
- [1] IAEA Lise Meitner Library. (n.d.). Iridium-catalyzed C-H borylation of N,N-diethylbenzamides. Retrieved April 7, 2026, from https://libenc-ext.iaea.org. View Source
- [2] Bisht, R., & Chattopadhyay, B. (2024). Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. Molecules, 29(9), 2009. View Source
